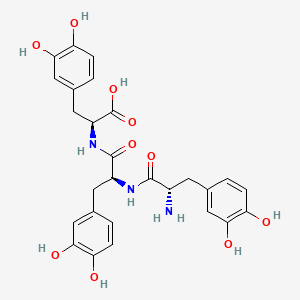

L-Dopa-L-dopa-L-dopa

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Dopa, also known as L-3,4-dihydroxyphenylalanine, is a naturally occurring amino acid derivative. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. L-Dopa is widely recognized for its role in the treatment of Parkinson’s disease, where it helps replenish the diminished levels of dopamine in the brain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Dopa can be synthesized through various chemical routes. One common method involves the hydroxylation of L-tyrosine using tyrosine hydroxylase. Another synthetic route includes the use of catechol and alanine as starting materials, which undergo a series of reactions including hydroxylation and decarboxylation to produce L-Dopa .

Industrial Production Methods

Industrial production of L-Dopa often involves extraction from natural sources such as the seeds of Mucuna pruriens, a plant known for its high L-Dopa content. The extraction process typically involves the use of acid aqueous solutions followed by purification steps to isolate L-Dopa in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

L-Dopa undergoes several types of chemical reactions, including:

Oxidation: L-Dopa can be oxidized to form dopaquinone, which further undergoes polymerization to produce melanin.

Decarboxylation: In the presence of the enzyme aromatic L-amino acid decarboxylase, L-Dopa is decarboxylated to form dopamine.

Substitution: L-Dopa can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Decarboxylation: This reaction typically requires the enzyme aromatic L-amino acid decarboxylase and a cofactor such as pyridoxal phosphate (vitamin B6).

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products

Dopaquinone: Formed through oxidation.

Dopamine: Formed through decarboxylation.

Substituted L-Dopa derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

L-Dopa has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various catecholamines and other biologically active compounds.

Biology: Studied for its role in neurotransmitter biosynthesis and its effects on neuronal activity.

Medicine: Primarily used in the treatment of Parkinson’s disease and dopamine-responsive dystonia.

Industry: Utilized in the production of melanin and other pigments.

Wirkmechanismus

L-Dopa exerts its effects primarily through its conversion to dopamine in the brain. Once administered, L-Dopa crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to produce dopamine. This increase in dopamine levels helps alleviate the motor symptoms associated with Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

D-Dopa: The D-isomer of L-Dopa, which does not exhibit the same biological activity as L-Dopa.

L-Dopa methyl ester: A derivative of L-Dopa that acts as an antagonist in certain biological systems.

Dopamine: The direct product of L-Dopa decarboxylation, used as a neurotransmitter.

Uniqueness

L-Dopa is unique in its ability to cross the blood-brain barrier and serve as a precursor to dopamine, making it an essential compound in the treatment of Parkinson’s disease. Its ability to be converted into multiple neurotransmitters also highlights its versatility in biological systems .

Eigenschaften

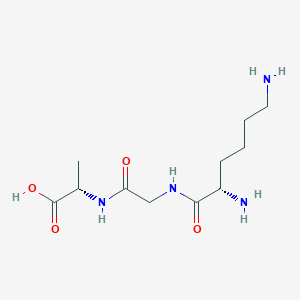

CAS-Nummer |

52370-62-4 |

|---|---|

Molekularformel |

C27H29N3O10 |

Molekulargewicht |

555.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C27H29N3O10/c28-16(7-13-1-4-19(31)22(34)10-13)25(37)29-17(8-14-2-5-20(32)23(35)11-14)26(38)30-18(27(39)40)9-15-3-6-21(33)24(36)12-15/h1-6,10-12,16-18,31-36H,7-9,28H2,(H,29,37)(H,30,38)(H,39,40)/t16-,17-,18-/m0/s1 |

InChI-Schlüssel |

ZAYTZDQQAPUMRU-BZSNNMDCSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)N[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O)N)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)NC(CC3=CC(=C(C=C3)O)O)C(=O)O)N)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)

![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)